molecular formula C13H13F3N2O2 B2409662 Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate CAS No. 896887-01-7

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate

Cat. No.: B2409662
CAS No.: 896887-01-7
M. Wt: 286.254
InChI Key: NYALWVZXSWUZFJ-UHFFFAOYSA-N
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Description

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Properties

IUPAC Name

propan-2-yl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-8(2)20-11(19)7-18-10-6-4-3-5-9(10)17-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALWVZXSWUZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is unique due to its combination of the benzimidazole core, trifluoromethyl group, and ester functionality. This combination enhances its stability, bioavailability, and versatility in various applications compared to similar compounds .

Biological Activity

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The compound features a benzimidazole core substituted with a trifluoromethyl group and an ester functionality, which enhances its stability and bioavailability. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N3O2, with a molecular weight of approximately 287.22 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It may inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDK4 and CDK6) .
  • Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antiviral and antimicrobial activities. It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
Enzyme Inhibition Inhibits CDK4 and CDK6, affecting cell cycle regulation
Antiviral Activity Potential activity against viral pathogens
Antimicrobial Activity Effective against MRSA and other bacterial strains
Anticancer Properties Investigated for its role in inhibiting cancer cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ochal et al. demonstrated that derivatives of benzimidazole, including those with trifluoromethyl substitutions, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the enhanced potency of these compounds against resistant strains like MRSA .
  • Cancer Research : Research focusing on the inhibition of CDK enzymes revealed that this compound could effectively disrupt cancer cell cycles in vitro. This suggests potential applications in cancer therapeutics by targeting specific molecular pathways involved in tumor growth .

Q & A

Q. What are the primary synthetic routes for Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, forming the benzimidazole core. Ligands such as TMEDA are critical for stabilizing the Cu(I) catalyst and improving reaction efficiency . A second route may involve Hantzsch-type reactions, where α-halocarbonyl compounds react with thioureas to assemble the heterocyclic framework. Key parameters include maintaining anhydrous conditions, temperatures between 60–100°C, and pH control (neutral to mildly basic) to prevent side reactions. Yields are optimized via iterative adjustments of catalyst loading (5–10 mol%) and solvent selection (e.g., THF or DMF) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm the trifluoromethyl group and ester linkages, with characteristic shifts for CF₃ (~-60 to -70 ppm in ¹⁹F NMR) and ester carbonyls (~165–175 ppm in ¹³C NMR). Mass spectrometry (MS) provides molecular ion confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The CF₃ group enhances electrophilicity at adjacent positions (e.g., C-2 of benzimidazole), facilitating nucleophilic attacks. For example, in ester hydrolysis, the electron-deficient benzimidazole ring accelerates base-catalyzed cleavage of the acetate moiety. Kinetic studies using DFT calculations or Hammett plots can quantify this effect. Comparative experiments with non-fluorinated analogs show reduced reaction rates, confirming the CF₃ group’s role .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves with controlled DMSO concentrations (<1% v/v).
  • Validate target engagement via molecular docking or CRISPR-Cas9 knockouts.
    Cross-referencing with structurally similar compounds (e.g., Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate) can isolate structure-activity relationships .

Q. How does ligand choice in Cu-catalyzed synthesis impact yield and regioselectivity?

  • Methodological Answer : Ligands like TMEDA or bipyridine modulate Cu(I) redox activity and substrate coordination. For example, TMEDA increases yields (from 45% to 72%) by stabilizing the Cu(I) intermediate and preventing oxidation. Regioselectivity in benzimidazole formation is controlled by steric effects: bulky ligands favor substitution at less hindered positions. Screening ligand libraries via high-throughput experimentation (HTE) identifies optimal pairs for specific substrates .

Q. What are the challenges in synthesizing hydrochloride salts of this compound, and how are they addressed?

  • Methodological Answer : Hydrochloride salt formation improves solubility but risks ester hydrolysis under acidic conditions. To mitigate this:
  • Use cold HCl gas in anhydrous ether to minimize water exposure.
  • Monitor reaction pH (pH 2–3) and quench promptly.
  • Characterize salts via FT-IR (absence of ester C=O stretch indicates degradation).
    Stability studies under accelerated conditions (40°C/75% RH) assess salt robustness .

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